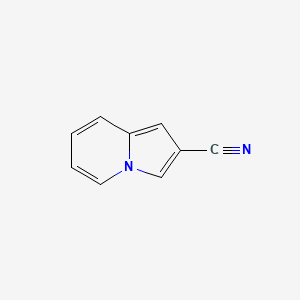

Indolizine-2-carbonitrile

Description

Significance of the Indolizine (B1195054) Heterocyclic System in Organic Synthesis and Medicinal Chemistry

The indolizine scaffold is a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. derpharmachemica.comresearchgate.netresearchgate.net Indolizine and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. derpharmachemica.comijettjournal.orgglobalresearchonline.netnih.gov The structural and chemical isomerism of indolizine with indole, a ubiquitous component in bioactive molecules, has fueled speculation that indolizine analogs could exhibit potent physiological activities. derpharmachemica.comscispace.com

The unique electronic nature of the indolizine ring system, characterized by a π-excessive five-membered ring fused to a π-deficient six-membered ring, provides a platform for diverse chemical modifications. usp.brresearchgate.net This allows for the synthesis of a vast library of derivatives with tailored properties. chim.itbohrium.com Common synthetic strategies to access the indolizine core include 1,3-dipolar cycloaddition reactions, Tschitschibabin reactions, and various intramolecular cyclization methods. derpharmachemica.comijettjournal.orgrsc.org

The inherent fluorescence of many indolizine derivatives also makes them attractive candidates for applications in materials science, such as in the development of fluorescent probes and organic light-emitting diodes (OLEDs). researchgate.netrsc.org

Research Trajectory and Scope of Indolizine-2-carbonitrile Studies

Research focused on this compound has been multifaceted, exploring its synthesis, reactivity, and potential applications. A notable synthetic route involves the microwave-assisted reaction of Morita-Baylis-Hillman adducts, which provides the compound in good yield. researchgate.netscienceopen.comresearchgate.net

The reactivity of this compound is a key area of investigation. The nitrile group can be transformed into various other functional groups, such as amines, amides, and carboxylic acids, opening avenues for the synthesis of a wide range of derivatives. mdpi.com Furthermore, the indolizine core itself can undergo various functionalization reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions. mdpi.combohrium.com

Recent studies have highlighted the potential of this compound derivatives in several areas:

Medicinal Chemistry: Derivatives have been investigated as potential tyrosine phosphatase inhibitors and for their antimycobacterial properties. globalresearchonline.netjbclinpharm.org

Materials Science: The photophysical properties of indolizine derivatives, including those with cyano groups, are being explored for their fluorescent capabilities. researchgate.netacs.org The emission properties can be tuned by modifying the substituents on the indolizine core. acs.orgnih.gov

The ongoing research into this compound and its derivatives is expected to continue to uncover new synthetic methodologies and applications, further solidifying the importance of the indolizine scaffold in modern chemical research.

Structure

3D Structure

Properties

IUPAC Name |

indolizine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c10-6-8-5-9-3-1-2-4-11(9)7-8/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQCUYOSKCAMJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN2C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80700930 | |

| Record name | Indolizine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153274-67-0 | |

| Record name | Indolizine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | indolizine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Indolizine 2 Carbonitrile Scaffold and Its Substituted Analogues

Strategic Approaches to Indolizine (B1195054) Ring System Construction

A variety of synthetic methods have been established for the construction of the indolizine ring system, each with its own advantages in terms of efficiency, substrate scope, and reaction conditions. These strategies often involve the formation of the pyrrole (B145914) ring fused to a pyridine (B92270) core.

Morita-Baylis-Hillman Adducts in the Convergent Synthesis of Indolizine-2-carbonitrile

The Morita-Baylis-Hillman (MBH) reaction provides a powerful and convergent pathway to this compound and its ester analogues. scienceopen.comscielo.brresearchgate.net This methodology utilizes MBH adducts derived from pyridine-2-carbaldehyde and activated alkenes. A notable example is the one-step synthesis of this compound from the MBH adduct, 2-[hydroxy(pyridin-2-yl)methyl]acrylonitrile. scienceopen.comresearchgate.net This transformation can be efficiently achieved through microwave irradiation, often in good to high yields. scienceopen.comscielo.brresearchgate.net

The mechanism of this cyclization is believed to initiate with the acetylation of the hydroxyl group of the MBH adduct, followed by an intramolecular nucleophilic attack of the pyridine nitrogen onto the α,β-unsaturated system. rsmraiganj.in Subsequent elimination and rearrangement lead to the formation of the aromatic indolizine ring. rsmraiganj.in This approach has been shown to be efficient, with one study reporting a 70% yield for the synthesis of this compound. scienceopen.comscielo.br

Table 1: Synthesis of this compound via Morita-Baylis-Hillman Adducts

| Starting Material | Reaction Conditions | Product | Yield (%) | Reference |

| 2-[hydroxy(pyridin-2-yl)methyl]acrylonitrile | Microwave irradiation | This compound | 70 | scienceopen.comscielo.br |

| Methyl 2-[hydroxy(pyridin-2-yl)methyl]acrylate | Microwave irradiation | Methyl indolizine-2-carboxylate | 81 | scienceopen.comscielo.br |

Pyridinium (B92312) Ylide-Mediated [3+2] Cycloaddition Reactions for Indolizine Systems

The [3+2] cycloaddition reaction of pyridinium ylides with various dipolarophiles is one of the most widely utilized and versatile methods for constructing the indolizine skeleton. chim.itrsc.org Pyridinium ylides, typically generated in situ from the corresponding pyridinium salts by deprotonation with a base, act as 1,3-dipoles. rsc.orgresearchgate.net These reactive intermediates readily react with electron-deficient alkenes or alkynes to afford indolizine derivatives. chim.itrsc.org

For the synthesis of this compound, an appropriate pyridinium ylide precursor and a dipolarophile containing a nitrile group are required. The reaction generally proceeds through a [3+2] annulation to form a tetrahydroindolizine intermediate, which then undergoes oxidation to the aromatic indolizine. rsc.orgresearchgate.net The use of N-(cyanomethyl)pyridinium salts is a common strategy to introduce the carbonitrile functionality at the 1- or 3-position of the indolizine ring. chim.it

Multicomponent Reaction Strategies for this compound Frameworks

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like indolizines in a single step from three or more starting materials. mdpi.comunivet.hu These reactions avoid the isolation of intermediates, thereby reducing waste and simplifying purification processes. tandfonline.com

Several MCR strategies have been developed for the synthesis of indolizine frameworks. One such approach involves the condensation of a 2-alkylpyridine, an aldehyde, and an activated alkyne, often catalyzed by a transition metal. rsc.org Another powerful MCR for indolizine synthesis is the palladium-catalyzed carbonylative coupling of 2-bromopyridines, imines, and alkynes. nih.govrsc.org This reaction proceeds through the formation of a mesoionic pyridine-based 1,3-dipole, which undergoes a subsequent cycloaddition with the alkyne. nih.govrsc.org While not directly yielding this compound in the cited examples, the modularity of this approach suggests its potential for adaptation by using a dipolarophile containing a cyano group.

A pseudo-three-component reaction involving N-(cyanomethyl)pyridinium salts and enaminones has also been reported for the synthesis of pyrido[2,3-b]indolizine-10-carbonitriles. mdpi.com

Transition Metal-Catalyzed Synthetic Routes to this compound and Derivatives

Transition metal catalysis plays a pivotal role in modern organic synthesis, and the construction of the indolizine scaffold is no exception. mdpi.com Various transition metals, including palladium, copper, gold, and rhodium, have been employed to catalyze key bond-forming steps in indolizine synthesis. chim.itresearchgate.netrsc.orgrsc.org

Palladium-catalyzed reactions are particularly prominent. For instance, a palladium-catalyzed multicomponent synthesis of indolizines has been developed involving the carbonylative coupling of 2-bromopyridines, imines, and alkynes. nih.govrsc.orgsemanticscholar.org This method allows for the modular construction of the indolizine core with diverse substitution patterns. nih.govrsc.org Copper catalysts are also widely used, for example, in the A3 coupling–cyclization tandem reaction of an alkyne, an amine, and 2-pyridinecarboxaldehyde (B72084) to produce indolizine derivatives. mdpi.com Furthermore, copper-catalyzed reactions of 2-(pyridin-2-yl)acetates with nitroolefins have been shown to yield indolizine derivatives. rsc.org Gold-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic substrates is another effective strategy. chim.it

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsmraiganj.intandfonline.com The application of microwave irradiation has been particularly beneficial in the synthesis of indolizine derivatives. scienceopen.comscielo.brrsmraiganj.intandfonline.com

As mentioned in section 2.1.1, the synthesis of this compound from Morita-Baylis-Hillman adducts is significantly enhanced by microwave assistance, with one procedure reporting the reaction completion in just 30 minutes at 80 °C. scienceopen.comresearchgate.net Microwave irradiation has also been successfully applied in the synthesis of pyrido[2,3-b]indolizines from alkylpyridinium salts and enaminones. mdpi.comnih.gov The use of microwave energy in these syntheses not only improves efficiency but also aligns with the principles of green chemistry by reducing energy consumption and reaction times. tandfonline.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of this compound

| Method | Conditions | Reaction Time | Yield (%) | Reference |

| Conventional Heating | Reflux in acetic anhydride | Not specified | Not specified | semanticscholar.org |

| Microwave-Assisted | 80 °C | 30 min | 70 | scienceopen.comresearchgate.net |

Functionalization and Derivatization Strategies for this compound

The this compound scaffold serves as a versatile platform for further chemical modifications, allowing for the introduction of various functional groups and the synthesis of a diverse library of derivatives. The electron-rich nature of the indolizine ring makes it susceptible to electrophilic substitution, primarily at the C-1 and C-3 positions. worktribe.com

The nitrile group at the C-2 position is a key handle for derivatization. It can be hydrolyzed to a carboxylic acid, which can then be converted to amides and other carboxylic acid derivatives. researchgate.netsemanticscholar.org For example, indolizine-2-carboxylic acid, obtained from the hydrolysis of this compound, has been used to synthesize a series of indolizine-2-carboxamido derivatives. semanticscholar.org The nitrile group can also be reduced to an aminomethyl group, providing another avenue for functionalization. rsmraiganj.in

Furthermore, the indolizine ring itself can be functionalized. C-H activation and metalation strategies have been employed for the selective functionalization of the indolizine core at various positions, including C-3 and C-5. worktribe.com For instance, Friedel-Crafts reactions with (hetero)arylglyoxals in the presence of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to selectively functionalize the C-3 position of indolizine-1-carbonitriles. nih.gov

Regioselective Functionalization of the Indolizine Nucleus

The synthesis of the this compound scaffold and its analogues relies heavily on methodologies that control the position of functional groups on the core indolizine structure. The inherent electronic properties of the indolizine ring, being a 10π-electron aromatic system, dictate its reactivity. It is an electron-rich heterocycle, making it susceptible to electrophilic attack, which preferentially occurs at the C-1 and C-3 positions of the five-membered pyrrole ring. worktribe.com However, various strategies have been developed to achieve regioselectivity and introduce substituents at other positions, including the desired C-2 position.

One of the most fundamental and widely utilized methods for constructing the indolizine skeleton is the 1,3-dipolar cycloaddition reaction. chim.itrsc.org This approach typically involves the reaction of a pyridinium ylide with a suitable dipolarophile, such as an activated alkyne or alkene. rsc.org The choice of substituents on both the pyridine ring and the dipolarophile directs the final substitution pattern of the indolizine product. For instance, the reaction of pyridinium ylides with electron-deficient alkenes and alkynes is a primary route to indolizines bearing electron-withdrawing groups. acs.org A one-pot, two-step tandem reaction has been developed for synthesizing indolizine-1-carbonitrile (B3051405) derivatives, which involves the 1,3-dipolar cycloaddition of a 2-chloropyridinium ylide to arylidenemalononitriles. nih.gov This highlights how cycloaddition strategies can be tailored to produce specific carbonitrile-substituted indolizines.

Classic named reactions also provide access to regioselectively substituted indolizines. The Tschitschibabin reaction, involving the condensation of a 2-alkylpyridine (like 2-methylpyridine) with an α-haloketone, is a traditional method for preparing 2-substituted indolizines. Another significant approach is the Baylis-Hillman reaction. The adducts from this reaction, particularly those derived from pyridine-2-carboxaldehyde, can undergo cyclization to form 2-substituted indolizines. core.ac.uk A notable advancement is the microwave-assisted synthesis of this compound and indolizine-2-carboxylate from Morita-Baylis-Hillman adducts, achieving good to high yields (70% for the carbonitrile) in a single step. scienceopen.comresearchgate.netresearchgate.netrsmraiganj.in

The starting material itself can direct the regiochemical outcome. While methods based on pyridine derivatives are common, strategies starting from substituted pyrroles have also gained importance for building the indolizine framework. rsc.orgresearchgate.net For example, the reaction of N-substituted pyrrole-2-carboxaldehyde with a β-ketonitrile can provide regioselective access to functionalized indolizines through a domino Knoevenagel condensation-intramolecular aldol (B89426) cyclization sequence. researchgate.net

The table below summarizes key regioselective synthetic methods for forming the indolizine nucleus.

| Method | Starting Materials | Key Reagents/Conditions | Regioselectivity/Product Type |

| 1,3-Dipolar Cycloaddition | Pyridinium ylides, activated alkenes/alkynes | Base (e.g., triethylamine), ultrasound irradiation nih.gov | Indolizines with EWGs at C-1 and/or C-3; used for indolizine-1-carbonitriles acs.orgnih.gov |

| Tschitschibabin Reaction | 2-Alkylpyridines, α-haloketones | Alkali | 2-Substituted indolizines |

| Baylis-Hillman Cyclization | Pyridine-2-carboxaldehydes, acrylate (B77674) analogues | Thermal or conversion of OH to OAc group core.ac.uk | 2-Substituted indolizines core.ac.uk |

| Microwave-Assisted Synthesis | Morita-Baylis-Hillman adducts | Microwave irradiation | This compound (70% yield) scienceopen.comresearchgate.net |

| Domino Condensation/Cyclization | N-substituted pyrrole-2-carboxaldehyde, β-ketonitrile | Piperidinium acetate | 5-Acyl-6-arylindolizine-7-carbonitrile researchgate.net |

C-H Activation and Directed Metalation Strategies for this compound

While classical methods provide foundational access to the indolizine scaffold, contemporary C-H activation and directed metalation strategies offer powerful tools for late-stage functionalization, enabling the introduction of substituents at positions not readily accessible through traditional electrophilic substitution. worktribe.combohrium.com These techniques are particularly valuable for creating diverse analogues of this compound by modifying the pre-formed heterocyclic core.

Directed metalation relies on the use of a directing metalation group (DMG) on the indolizine ring to guide a strong base to deprotonate a specific C-H bond. Following deprotonation, the resulting organometallic intermediate can be trapped with an electrophile to introduce a new functional group. It has been demonstrated that 1-ester-substituted indolizines can be selectively functionalized at either the C-2 or C-5 position. researchgate.net The regioselectivity is controlled by the choice of the base and the electrophile. worktribe.comchim.it For instance, using mixed lithium-magnesium amide bases like TMPMgCl·LiCl allows for metalation under mild conditions. chim.itusp.br More reactive electrophiles tend to afford substitution at the C-2 position, while less reactive ones favor functionalization at the C-5 position. chim.it Direct lithiation of 2-substituted indolizines, followed by the addition of electrophiles, has been shown to yield 5-substituted indolizine derivatives in good yields. chim.itusp.br

Palladium-catalyzed C-H activation represents another key strategy. This approach can achieve selective functionalization, for example, at the C-3 position, which complements the C-1/C-3 preference of classical electrophilic substitution. worktribe.com Palladium catalysis has been successfully employed for the highly regioselective synthesis of biindolizines through C-H functionalization under mild conditions. nih.gov

A more recent and functional-group-tolerant approach is C-H borylation mediated by iridium catalysts. worktribe.com This method has been applied to the indolizine scaffold, allowing for the introduction of a boryl group (Bpin) at various positions. The resulting borylated indolizines are versatile intermediates that can participate in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide array of substituents. worktribe.comresearchgate.net These complementary strategies of directed metalation and C-H borylation have enabled the synthesis of a library of substituted indolizines functionalized on both the pyridine and pyrrole rings. worktribe.comusp.br

The following table details examples of C-H activation and directed metalation for functionalizing the indolizine ring.

| Strategy | Substrate | Reagents/Catalyst | Position Functionalized | Resulting Product |

| Directed Metalation | 1-Ester-substituted indolizine | 1. TMPMgCl·LiCl2. Electrophile (e.g., I₂) | C-2 or C-5 | C-2 or C-5 substituted indolizine worktribe.comchim.it |

| Direct Lithiation | 2-Phenylindolizine | 1. n-BuLi2. Electrophile (e.g., DMF, I₂) | C-5 | 5-Formyl- or 5-iodo-2-phenylindolizine usp.br |

| Palladium-Catalyzed C-H Activation | Indolizine | Pd(OAc)₂, Ligand | C-3 | C-3 arylated indolizine worktribe.comchim.it |

| Iridium-Catalyzed C-H Borylation | Indolizine ester | [Ir(cod)OMe]₂, dtbpy | C-5 | C-5 borylated indolizine worktribe.com |

Synthesis of Substituted this compound Analogues through Post-Cyclization Modifications

The synthesis of diverse analogues of this compound often involves modifying the indolizine scaffold after the core ring system has been constructed. These post-cyclization modifications allow for the introduction of a wide variety of functional groups at different positions, leveraging the reactivity of either the indolizine ring itself or the pre-existing substituent, such as the carbonitrile.

A primary method for post-cyclization functionalization is the use of palladium-catalyzed cross-coupling reactions. chim.it These reactions are among the most important tools for modifying aromatic and heterocyclic substrates. chim.it To utilize these methods, a halogenated indolizine is typically required as a precursor. For example, an iodine-mediated 5-endo-dig cyclization of propargylic esters can produce 2-iodoindolizines. chim.it These halogenated intermediates can then readily participate in Suzuki, Heck, and Sonogashira cross-coupling reactions to introduce aryl, vinyl, and alkynyl groups, respectively, at the C-2 position. chim.itmdpi.comdoaj.org

The functional group at the C-2 position of an already-formed indolizine can be transformed to generate new analogues. For example, an this compound can be synthesized and subsequently transformed into other derivatives. scienceopen.comrsmraiganj.in The carbonitrile group can be reduced to an aminomethyl group, or hydrolyzed to a carboxylic acid, which can then be used in amide coupling reactions. core.ac.ukrsmraiganj.inevitachem.com This was demonstrated in a microwave-assisted synthesis where this compound and indolizine-2-carboxylate were first produced and then subsequently converted into three other 2-indolizine derivatives with high yields (94-100%). scienceopen.com

Furthermore, the indolizine ring itself can be functionalized after its formation. The electron-rich nature of the ring allows for electrophilic substitution, typically at C-1 and C-3. C-H functionalization reactions, as discussed previously, are also a form of post-cyclization modification. For instance, Pd(II)-mediated C-H functionalization of pre-formed indolizines can be used to access polyring-fused N-heterocycles. acs.org Visible light-promoted reactions have also emerged as a method for post-cyclization modification, such as the sulphenylation of indolizines. bohrium.com

The table below provides examples of post-cyclization modification reactions to generate substituted this compound analogues.

| Reaction Type | Indolizine Precursor | Reagents/Conditions | Modification/Product |

| Sonogashira Coupling | 3-Iodo-1H-indole-2-carbonitrile derivative | Phenylacetylene, Pd(II), CuI | 3-Alkynyl-1H-indole-2-carbonitrile derivative mdpi.com |

| Suzuki Coupling | 5-Bromo- or 5-Iodo-indolizine | Arylboronic acid, Pd catalyst | 5-Aryl-indolizine chim.it |

| Nitrile Reduction | This compound | Reducing agent (e.g., LiAlH₄) | 2-(Aminomethyl)indolizine rsmraiganj.inevitachem.com |

| Nitrile Hydrolysis | This compound | Acid/Base hydrolysis | Indolizine-2-carboxylic acid rsmraiganj.in |

| Amide Coupling | Indolizine-2-carboxylic acid | Amine, Coupling agent (e.g., 1,1'-carbonyldiimidazole) | Indolizine-2-carboxamide core.ac.uk |

| Electrophilic Substitution | 2-Methylindolizine | HNO₃, H₂SO₄ | 1-Nitro-2-methylindolizine |

Advanced Spectroscopic Characterization and Structural Elucidation of Indolizine 2 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it has been extensively applied to Indolizine-2-carbonitrile and its derivatives. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. core.ac.ukgrafiati.comnih.gov

The ¹H NMR spectra of indolizine (B1195054) derivatives provide crucial information about the protons on the heterocyclic core and any substituents. For instance, in a series of substituted N-methyl-4(indolizin-7-yl)-pyiridinum iodides, the chemical shifts of the indolizine protons are well-defined, with H-5 typically appearing as the most deshielded proton. beilstein-journals.org Two-dimensional correlation experiments like COSY (Correlated Spectroscopy) are instrumental in establishing proton-proton coupling networks, while NOESY (Nuclear Overhauser Effect Spectroscopy) helps to determine through-space proximities of protons, aiding in the assignment of isomeric structures. nih.govresearchgate.netuni-mainz.de

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the indolizine ring are consistent with an aromatic system, and the positions of the signals are influenced by the nature and position of substituents. core.ac.uknih.gov Heteronuclear correlation techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are vital for correlating proton signals with their directly attached carbons (HSQC) and with carbons that are two or three bonds away (HMBC), respectively. nih.govacs.orgrsc.org These experiments are often essential for the definitive assignment of quaternary carbons and for distinguishing between isomers. researchgate.netacs.org

Detailed NMR data for various this compound derivatives have been reported. For example, the ¹H and ¹³C NMR data for compounds like 3-(4-Bromobenzoyl)-2-(4-chlorophenyl)indolizine-1-carbonitrile and related structures have been fully assigned, confirming their chemical structures. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Indolizine Derivatives

| Compound | H-5 | H-8 | Other Aromatic Protons | Reference |

|---|---|---|---|---|

| Ethyl 3-(4-bromobenzoyl)-2-ethyl-7-methoxyindolizine-1-carboxylate | 9.18 (d, J=7.2 Hz) | - | 7.69–7.60 (m), 7.10–7.05 (m), 6.57–6.54 (m) | mdpi.com |

| 3-(4-Bromobenzoyl)-2-(3,4-dichlorophenyl)indolizine-1-carbonitrile | - | - | 7.92 (t, J=4Hz), 7.70 (t, J=4Hz), 7.58-7.49 (m), 7.30 (d, J=8Hz), 7.09 (d, J=8Hz), 6.92-6.88 (m) | nih.gov |

| 2-(1-hydroxy-2-methylpropyl)indolizine-1-carbonitrile | 8.34 (d, J=7.0 Hz) | - | 7.55 (d, J=9.0 Hz), 7.05 (ddd), 6.87 (s), 6.76 (td) | worktribe.com |

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Indolizine Derivatives

| Compound | C=O | CN | Aromatic Carbons | Reference |

|---|---|---|---|---|

| Ethyl 3-(4-bromobenzoyl)-2-ethyl-7-methoxyindolizine-1-carboxylate | 186.00, 166.07 | - | 165.01, 163.56, 159.37, 144.79, 142.77, 137.58, 137.55, 130.95, 130.86, 129.61, 121.61, 121.10, 115.64, 115.42, 108.20, 102.82, 97.57 | mdpi.com |

| 3-(4-Bromobenzoyl)-2-(3,4-dichlorophenyl)indolizine-1-carbonitrile | 188.49 | 113.43 | 155.97, 143.76, 140.04, 138.00, 133.13, 132.73, 132.20, 131.85, 131.44, 129.64, 129.12, 128.69, 123.54, 122.60, 122.00, 117.78 | nih.gov |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitions

UV-Vis absorption spectroscopy is a powerful tool for investigating the electronic properties of molecules. For this compound and its derivatives, this technique reveals characteristic absorption bands that correspond to π-π* and n-π* electronic transitions within the conjugated system. The position and intensity of these absorption maxima are sensitive to the nature of substituents on the indolizine ring and the polarity of the solvent. researchgate.net

Derivatives of this compound typically exhibit multiple absorption bands in the UV-Vis region. For example, 2-aryl-5-carbonyl indolizines show maximum absorbance peaks in the range of 256–460 nm. researchgate.net The introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red shift) or hypsochromic (blue shift) effect on the absorption maxima, respectively. This tunability of the electronic absorption is a key feature for applications in materials science. researchgate.netrsc.org Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to complement experimental data and provide a deeper understanding of the electronic transitions involved. researchgate.net

Table 3: UV-Vis Absorption Data for Selected Indolizine Derivatives

| Compound | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Solvent | Reference |

|---|---|---|---|---|

| Pyrido[3,2-b]indolizine derivative (R¹=CN, R²=COOEt) | 453 | 25,000 | DMSO | nih.gov |

| Pyrido[3,2-b]indolizine derivative (R¹=CN, R²=NH₂) | - | - | DMSO | nih.gov |

| 1,2-diphenylindolizine derivatives | - | - | Solution & Film | nih.gov |

Fluorescence Emission Spectroscopy and Photophysical Investigations

Many this compound derivatives exhibit interesting fluorescence properties, making them promising candidates for applications such as fluorescent probes, bioimaging agents, and organic light-emitting diodes (OLEDs). researchgate.netrsc.orgresearchgate.net Fluorescence emission spectroscopy is the primary technique used to study these properties, providing information on emission wavelengths, quantum yields, and fluorescence lifetimes.

The fluorescence emission of these compounds is often tunable by modifying the substituents on the indolizine core. acs.org For instance, 2-aryl-5-carbonyl indolizines display maximum fluorescence emission in the range of 485–548 nm. researchgate.net The Stokes shift, which is the difference between the absorption and emission maxima, is another important parameter that can be determined from these studies. Large Stokes shifts are often desirable to minimize self-absorption. researchgate.netrsc.org

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, can vary significantly depending on the molecular structure and the solvent environment. researchgate.net For some indolizine derivatives, quantum yields ranging from 0.04 to 0.39 have been reported. researchgate.net Time-resolved fluorescence spectroscopy can be used to measure the fluorescence lifetime (τ), which provides insights into the kinetics of the excited state decay processes. researchgate.net Some derivatives exhibit aggregation-induced emission (AIE), where the fluorescence intensity is enhanced in the aggregated state, a highly sought-after property for various applications. researchgate.netrsc.org

Table 4: Photophysical Data for Selected Indolizine Derivatives

| Compound | λem (nm) | Quantum Yield (ΦF) | Stokes Shift (cm-1) | Solvent | Reference |

|---|---|---|---|---|---|

| 2-Aryl-5-carbonyl indolizines | 485-548 | 0.04-0.39 | 3600-25000 | Methanol/DMSO | researchgate.net |

| Pyrido[3,2-b]indolizine derivative (R¹=CN, R²=COOEt) | 527 | 0.51 | - | DMSO | nih.gov |

| Pyrido[3,2-b]indolizine derivative (R¹=CN, R²=NH₂) | 455 | - | - | DMSO | nih.gov |

| Pyrrolo[1′,2′:1,6]pyrazino[2,3-g]indolizines | up to 571 | - | 170 nm | - | rsc.org |

Single Crystal X-ray Diffraction Analysis for Definitive Structural Confirmation

Several derivatives of this compound have been successfully crystallized and their structures determined by X-ray diffraction. For example, the crystal structure of diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate has been solved, revealing that it crystallizes in the monoclinic system with the space group P 21/n. mdpi.comsemanticscholar.org The analysis of the crystal packing can also reveal important intermolecular interactions, such as hydrogen bonds and π-π stacking, which influence the solid-state properties of the material. nih.goviucr.org

In another example, the crystal structure of pyrazino[2,3-b]indolizine-10-carbonitrile was determined, showing a nearly planar molecule with specific intermolecular C-H···N hydrogen bonds that lead to the formation of inversion dimers. nih.goviucr.org The structural information obtained from X-ray diffraction is invaluable for understanding structure-property relationships and for the rational design of new materials with desired characteristics. rcsb.orgresearchgate.net

Table 5: Crystallographic Data for Selected Indolizine Derivatives

| Compound | Crystal System | Space Group | Key Bond Lengths/Angles | Reference |

|---|---|---|---|---|

| Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | Monoclinic | P 21/n | a=12.0497 Å, b=17.8324 Å, c=19.6052 Å, β=100.372° | mdpi.comsemanticscholar.org |

| Pyrazino[2,3-b]indolizine-10-carbonitrile | Monoclinic | - | a=3.8515 Å, b=14.147 Å, c=16.606 Å, β=91.260° | nih.goviucr.org |

| 8-(2-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethoxy)phenoxy)this compound complex | - | - | Resolution: 2.62 Å | rcsb.org |

Computational Chemistry and Theoretical Investigations of Indolizine 2 Carbonitrile

Density Functional Theory (DFT) Calculations: Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) has been widely employed to investigate the fundamental properties of indolizine (B1195054) derivatives. researchgate.netgrafiati.comacs.orgacs.org These calculations offer insights into the electronic structure, reactivity patterns, and spectroscopic characteristics of indolizine-2-carbonitrile and related compounds. nih.govresearchgate.net

Theoretical studies on various indolizine derivatives have shown that the distribution of electron density, characterized by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for their chemical behavior. nih.gov For instance, in the rational design of pyrido[3,2-b]indolizine, TD-DFT calculations were used to predict that substitutions at the C5 position would selectively affect the HOMO energy level, which is a key factor in tuning the molecule's emission wavelength. nih.govacs.org Similarly, DFT calculations have been used to rationalize the reactivity trends in the synthesis of this compound and its carboxylate counterpart from Morita-Baylis-Hillman adducts. researchgate.net

DFT has also been instrumental in predicting spectroscopic properties. grafiati.com For example, TD-DFT calculations have successfully estimated the absorption and emission wavelengths of novel indolizine-based fluorophores. nih.govacs.org These computational predictions are vital for the development of new materials with specific optical properties. grafiati.comrsc.org Furthermore, DFT calculations have been used to analyze the NMR spectra of 2-substituted indolizines, allowing for the complete assignment of proton and carbon signals. core.ac.uk

Table 1: Predicted Spectroscopic and Electronic Properties of Indolizine Derivatives from DFT Calculations

| Property | Method | Compound Class | Key Findings |

| Absorption Wavelength | TD-DFT | Pyrido[3,2-b]indolizine | Predicted absorption near the visible range, longer than its constituent parts. nih.govacs.org |

| Emission Wavelength | TD-DFT | Pyrido[3,2-b]indolizine | Enabled rational design for tunable emission from blue to red. nih.govacs.org |

| NMR Chemical Shifts | 1H and 13C NMR Analysis | 2-Substituted Indolizines | Permitted complete assignment of all signals and coupling constants. core.ac.uk |

| Electronic Structure | DFT (B3LYP/6-31G) | 3-Alkylamino-2-alkyl/arylindolizine-1-carbonitriles | Calculated electronic structures to understand fluorescence properties. researchgate.net |

Molecular Docking Simulations for Ligand-Target Interactions and Binding Affinity Prediction

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, as well as the strength of their interaction. This method is crucial in drug discovery for identifying potential therapeutic agents. mdpi.com

In the context of this compound and its derivatives, molecular docking studies have been instrumental in exploring their potential as inhibitors of various enzymes. For example, docking studies on indolizine derivatives have been conducted to investigate their interactions with the COX-2 receptor, a key target in anti-inflammatory drug design. mdpi.comijper.orgsemanticscholar.org These studies revealed that indolizine derivatives can adopt conformations similar to known inhibitors like indomethacin (B1671933), with hydrophobic interactions playing a major role in their binding affinity. mdpi.comijper.org

Similarly, molecular docking has been employed to identify potential molecular targets for indolizine derivatives with anti-tubercular activity. nih.govtandfonline.com These in silico analyses suggested that enzymes like enoyl-acyl carrier protein reductase (InhA) could be potential targets, providing a basis for further experimental validation. nih.govtandfonline.com Docking simulations of indolizine-1-carbonitrile (B3051405) derivatives into fungal 14α-demethylase and bacterial protein tyrosine phosphatase active sites have also helped in determining their probable binding modes. nih.gov

Table 2: Molecular Docking Studies of Indolizine Derivatives

| Target Enzyme | Indolizine Derivative Class | Key Findings |

| Cyclooxygenase-2 (COX-2) | 7-Methoxy indolizine analogues | Hydrophobic interactions are the major contributor to COX-2 inhibition. mdpi.comijper.org |

| Mycobacterial InhA | 1,2,3-Trisubstituted indolizines | Identified InhA as a potential molecular target for anti-tubercular activity. nih.govtandfonline.com |

| Fungal 14α-demethylase | Indolizine-1-carbonitrile derivatives | Determined probable binding modes for antifungal activity. nih.gov |

| CDK-2 | Pyrrolizine/indolizine-bearing isoindole moiety | The cyano moiety showed significant interaction with key amino acids. nih.gov |

In Silico Approaches for Biological Activity Prediction and Rational Design

In silico methods encompass a range of computational techniques used to predict the biological activities of molecules and to guide their rational design. nih.govresearchgate.net These approaches are vital for streamlining the drug discovery process by prioritizing compounds for synthesis and experimental testing. researchgate.net

For this compound and its derivatives, in silico tools have been used to predict a variety of potential biological activities. For instance, the Molinspiration Cheminformatics program was used to suggest that certain 2-indolizine derivatives, including this compound, could act as potential ion channel modulators. researchgate.net This prediction was based on scoring values calculated from the molecular structures. researchgate.net

The rational design of novel compounds is a key application of in silico methods. nih.govnih.gov By understanding the structure-activity relationships (SAR) through computational modeling, chemists can design molecules with enhanced potency and selectivity. nih.gov For example, the design of new indolizine-1-carbonitrile derivatives as potential anti-microbial agents was guided by molecular modeling studies. nih.gov These studies help in understanding how different substituents on the indolizine core can influence their biological activity. researchgate.netcore.ac.uk

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are computational methods used to study the flexibility and dynamic behavior of molecules. core.ac.uk Conformational analysis focuses on identifying the stable three-dimensional arrangements of a molecule, while MD simulations provide a time-dependent view of its movements and interactions. tandfonline.com

For indolizine derivatives, conformational analysis has been used to understand the rotational barriers and preferred geometries of substituents. For example, variable temperature NMR studies on indolizine-2-carboxamides have been used to determine the energy barriers for rotation around the N-CO bond. core.ac.uk This information is crucial for understanding how the molecule's shape can influence its interaction with biological targets.

Molecular dynamics simulations have been used to further investigate the stability and interactions of indolizine derivatives with their target proteins. tandfonline.com For instance, MD simulations have been used to study the potential inhibitory effect of indolizine derivatives on enzymes like nicotinamide (B372718) phosphoribosyltransferase and beta-lactamase. acs.org These simulations can provide a more detailed picture of the binding process and the stability of the ligand-receptor complex over time. tandfonline.com

Interdisciplinary Applications of Indolizine 2 Carbonitrile and Its Derivatives

Medicinal Chemistry Applications: Biological Activity Profiling and Molecular Targets

The structural features of indolizine (B1195054), such as its planarity, aromaticity, and sites for chemical modification, make it an attractive core for designing novel therapeutic agents. researchgate.netchim.it Derivatives of Indolizine-2-carbonitrile, in particular, have been the subject of extensive research, revealing a broad spectrum of pharmacological activities. researchgate.net

This compound Derivatives as Antimycobacterial Agents and Inhibitors of Mycobacterial Enzymes

Several studies have highlighted the potential of indolizine derivatives as potent agents against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains. nih.govtandfonline.com A series of 1,2,3-trisubstituted indolizines demonstrated significant in vitro activity against the susceptible H37Rv strain and MDR-Mtb strains. tandfonline.com

One of the key molecular targets identified for these compounds is the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial fatty acid synthesis pathway. nih.govtandfonline.com For instance, compound 3a , featuring a fluorine atom on the benzoyl group and a methyl group on the indolizine ring, was identified as a highly potent inhibitor against the H37Rv Mtb strain with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL. nih.gov Molecular docking studies have corroborated these findings, suggesting that indolizine derivatives can effectively bind to the active site of InhA. nih.govtandfonline.com

| Compound | Substituents | Target Strain | Activity (MIC) | Source |

| 3a | 4-fluoro-benzoyl, 2-methyl-indolizine | H37Rv Mtb | 4 µg/mL | nih.gov |

| 4a-4c | Ethyl ester at 4-position of benzoyl ring | H37Rv Mtb | 16-32 µg/mL | nih.gov |

| 4a-4c | Ethyl ester at 4-position of benzoyl ring | MDR-Mtb | 16-64 µg/mL | nih.gov |

Cyclooxygenase (COX) Inhibition by this compound Analogues

Indolizine analogues have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. ijper.orgresearchgate.net Certain derivatives of ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylate were synthesized and screened for their in vitro COX-2 inhibitory activity. ijper.org

Notably, compound 2a , which possesses a nitrile group on a phenyl ring attached to the indolizine core via a carbonyl group, emerged as a promising COX-2 inhibitor with an IC50 value of 6.56 µM. ijper.org Another analogue, compound 2c , also showed moderate COX-2 inhibition with an IC50 of 6.94 µM. ijper.org In a separate study, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a ) was identified as a potent COX-2 inhibitor with an IC50 of 5.84 µM, showing greater potency than the non-selective NSAID indomethacin (B1671933) (IC50 = 6.84 µM). nih.gov Molecular modeling suggests these compounds achieve their activity through hydrophobic interactions within the enzyme's active site. nih.gov

| Compound | Key Features | Activity (IC50) | Target | Source |

| 2a | Nitrile on phenyl ring | 6.56 µM | COX-2 | ijper.org |

| 2c | 6.94 µM | COX-2 | ijper.org | |

| 5a | Diethyl dicarboxylate, 4-cyanobenzoyl | 5.84 µM | COX-2 | nih.gov |

| Indomethacin | Reference Drug | 6.8 µM / 6.84 µM | COX (non-selective) | ijper.orgnih.gov |

| Celecoxib | Reference Drug | 0.05 µM | COX-2 (selective) | ijper.org |

Ion Channel Modulatory Activities of Indolizine Scaffolds and Derivatives

The indolizine scaffold has been shown to interact with various drug targets, including ion channels. researchgate.netnih.gov Synthetic indolizine derivatives have been reported to modulate calcium channels. researchgate.netnih.gov The development of indolizine-based compounds as potential ion channel modulators is an active area of research, leveraging the scaffold's favorable physicochemical properties. usp.br While specific studies on this compound's direct effect on ion channels are emerging, the broader class of indolizines shows significant promise. For instance, some derivatives are being explored as agonists for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel, for potential applications in treating neuropsychiatric diseases. researchgate.net

Anticancer Activity of Indolizine-Derived Fused Heterocyclic Systems

Fused heterocyclic systems derived from the indolizine core are a significant area of anticancer drug discovery. nih.govnih.govresearchgate.net These complex structures often exhibit potent antiproliferative activity against various human cancer cell lines.

For example, indolizines fused with a seven-membered lactone ring have been identified as a promising scaffold for developing new anticancer agents. nih.govresearchgate.net These compounds were evaluated against hormone-refractory prostate (DU-145) and triple-negative breast (MDA-MB-231) cancer cell lines, with some analogues showing cytotoxicity up to twenty times higher than the parent compound. nih.gov

Another novel system, pyrrolo[1′,2′:1,6]pyrimido[5,4-b]indolizines, was synthesized and found to have potent anticancer activity, particularly against hepatocellular carcinoma cells (HepG2 and Huh7). nih.gov The fusion of the indolizine core with other heterocyclic rings like pyrido[2,3-b]indolizine has also yielded compounds with selective activity against colorectal cancer (CRC) cell lines (HCT116, HT-29, RKO). derpharmachemica.comiiarjournals.org Specifically, a derivative with two hydroxyl groups on a phenolic substituent was the most active against RKO cells. iiarjournals.org

| Fused System | Cancer Cell Line(s) | Notable Finding | Source |

| Indolizine-Lactone | MDA-MB-231, DU-145 | Up to 20-fold increase in potency with functionalization. | nih.gov |

| Pyrrolo[1′,2′:1,6]pyrimido[5,4-b]indolizine | HepG2, Huh7 | Potent and selective activity against liver cancer cells. | nih.gov |

| Pyrido[2,3-b]indolizine | RKO, HCT116, HT-29 | Phenolic substituents are key for activity against CRC cells. | iiarjournals.org |

| Indolizino[2,3-b]quinoxaline | Human glioblastoma | Fused core shows significant cytotoxic activity. | derpharmachemica.com |

Diverse Pharmacological Activities of this compound Derivatives

Beyond the specific applications mentioned, the this compound scaffold and its broader family of derivatives exhibit a wide range of other pharmacological properties. researchgate.netglobalresearchonline.netresearchgate.net These activities include anti-inflammatory, analgesic, antimicrobial, antioxidant, and hypoglycemic effects. derpharmachemica.comresearchgate.netglobalresearchonline.net

For instance, 3-substituted indolizine-1-carbonitrile (B3051405) derivatives have been identified as inhibitors of protein tyrosine phosphatases (PTPs), such as PTP1b, which is a major target in medicinal chemistry for metabolic diseases. globalresearchonline.netscispace.com The diverse biological profile of indolizine derivatives underscores their potential as versatile starting points for the development of new therapeutic agents targeting a multitude of diseases. derpharmachemica.comresearchgate.net

Material Science and Advanced Optoelectronic Applications

The conjugated planar electronic structure of the indolizine core imparts strong fluorescence properties, making these compounds valuable for applications in material science. derpharmachemica.comderpharmachemica.com Indolizine derivatives have been investigated as electroluminescent materials for use in organic light-emitting diodes (OLEDs), fluorescent markers, and sensors. chim.it The ability to fine-tune the optical properties by altering the substituents on the indolizine skeleton allows for the development of materials with specific emission colors and sensing capabilities. The inherent fluorescence of the scaffold serves as a valuable tool for applications such as cell labeling and as bioprobes for detecting various analytes. chim.it

This compound as a Scaffold for Fluorescent Probes and Chemical Sensors

The indolizine ring system is known for its strong fluorescence properties, which can be finely tuned through chemical modification. derpharmachemica.comderpharmachemica.com Derivatives of this compound serve as versatile platforms for the development of fluorescent probes and chemical sensors. researchgate.net The inherent fluorescence of the indolizine core, combined with the electronic influence of the C2-cyano group, allows for the design of molecules that exhibit changes in their emission properties upon interaction with specific analytes or changes in their environment. chim.itresearchgate.net

Researchers have successfully developed indolizine-based fluorescent probes for various applications, including pH sensing and the detection of biologically relevant species. researchgate.netmdpi.com For instance, a turn-on fluorescent probe named CRL-1, built upon an indolizine framework, was designed for the detection of sulfite. This probe demonstrated high selectivity and a rapid response time, emitting strong fluorescence at 458 nm in the presence of the analyte. rsc.org The development of such sensors often relies on the principle of intramolecular charge transfer (ICT), where the presence of an analyte modulates the electronic push-pull character of the molecule, leading to a measurable change in fluorescence. mdpi.com

The "Seoul-Fluor" platform, based on an indolizine core, exemplifies the tunability of this scaffold for creating fluorophores that cover the full visible spectrum. mdpi.com By strategically placing substituents, researchers can control properties like quantum yield and create environment-sensitive fluorogenic materials. researchgate.net The nitrile group at the C1 or C3 position is often incorporated in these synthetic strategies, highlighting the importance of the cyano functional group in modulating the photophysical properties for sensing applications. nih.gov

Table 1: Examples of Indolizine-Based Fluorescent Probes

| Probe Name/Derivative | Target Analyte/Application | Principle of Operation | Key Findings |

|---|---|---|---|

| CRL-1 | Sulfite (SO₃²⁻) | Turn-on fluorescence | Rapid response (<10s), strong emission at 458 nm, LOD of 8.1 μM. rsc.org |

| Compound 14 | pH | Intramolecular Charge Transfer (ICT) | Exhibits red-shifted emission in acidic conditions due to protonation of a dimethylamino group. mdpi.com |

| Seoul-Fluor | General Fluorophore Scaffold | Tunable Emission Wavelength | Emission color can be predictably tuned across the visible spectrum by modifying substituents. mdpi.com |

Application in Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

The significant photophysical properties of indolizine derivatives make them promising candidates for use in organic light-emitting diodes (OLEDs) and other electroluminescent materials. chim.itresearchgate.net The structural versatility and strong fluorescence of the indolizine core are key attributes for this application. researchgate.netrsc.org The development of π-conjugated indolizine molecules has been a focus of research due to their potential as electroluminescent materials for optoelectronic devices. chim.it

Indolizine derivatives have been investigated for their suitability as dyes in organic light-emitting devices, owing to their favorable photophysical characteristics. rsc.org The ability to tune the emission color and quantum efficiency through synthetic modification is particularly advantageous for creating materials for full-color displays and lighting applications. While specific research focusing exclusively on this compound in OLEDs is emerging, the broader class of indolizine-based luminogens shows great promise. For example, a compact indolizine-based system has been developed that exhibits aggregation-induced emission (AIE), with solid-state fluorescence tunable from cyan to deep red, a highly desirable property for OLEDs. acs.org

This compound in Spectroscopic Sensitizer (B1316253) Research

Indolizine derivatives are recognized for their utility as spectroscopic sensitizers, a role stemming from their conjugated planar electronic structure. derpharmachemica.comderpharmachemica.comresearchgate.net They are particularly noted for their application as organic sensitizer components in dye-sensitized solar cells (DSSCs). chim.itnih.govrsc.org The indolizine moiety acts as a potent electron donor in donor-π-bridge-acceptor (D-π-A) dyes. researchgate.netnih.gov

In the context of a D-π-A sensitizer, the indolizine core provides the electron-donating strength, which is often greater than that of more common donors like triarylamines. researchgate.netmst.edu The cyano group, as seen in this compound, typically functions as part of the acceptor or π-bridge system in such dyes. For example, in the synthesis of indolizine-based dyes for DSCs, a cyanoacetic acid unit is often used as the acceptor and anchoring group to the TiO₂ surface. The cyano group's C≡N bond stretch, observed via IR spectroscopy, provides evidence of the indolizine donor's enhanced electron-donating strength. mst.edu A heavily alkylated indolizine donor-based sensitizer demonstrated excellent light absorption and led to DSC device efficiencies of up to 8%. rsc.org

Development of Photoresponsive Materials

The indolizine scaffold is a valuable building block for creating photoresponsive materials, which can change their properties upon exposure to light. chim.itresearchgate.netresearchgate.net This functionality is often achieved by incorporating a photoswitchable unit, such as an azobenzene (B91143) group, into the indolizine structure.

Research has demonstrated the synthesis of azoindolizine derivatives through the reaction of indolizines with aryldiazonium salts. nih.gov These molecules combine the fluorescent properties of the indolizine core with the photoisomerization capability of the azobenzene unit. Such materials have potential applications in optical data storage, molecular switches, and photo-controlled biological systems. The ability to modify the indolizine core, for instance at the 2-position with a carbonitrile group, allows for the fine-tuning of the electronic and steric properties of the final photoresponsive material.

Role in Complex Organic Synthesis and Synthetic Methodology Development

This compound is not only a functional material itself but also a crucial synthetic building block. Its structure, featuring a reactive nitrile group and multiple sites for functionalization on the heterocyclic core, makes it a versatile intermediate in organic synthesis. worktribe.com

This compound as a Key Synthetic Intermediate for Nitrogen Heterocycles

The indolizine ring is a privileged N-fused heterocyclic structure that serves as a precursor for a wide array of more complex nitrogen-containing molecules. chim.itresearchgate.netacs.org this compound, in particular, is a valuable intermediate due to the versatility of the nitrile group, which can be hydrolyzed, reduced, or used in cycloadditions to build new ring systems.

Synthetic strategies often involve the initial construction of the indolizine core, followed by late-stage functionalization. worktribe.com For example, C-H activation or metalation of the indolizine ring allows for the introduction of various substituents. worktribe.comacs.org The synthesis of derivatives like 3-chlorothis compound and 3-(trimethylsilyl)this compound demonstrates how the this compound scaffold can be further elaborated to create densely functionalized heterocycles. worktribe.com One of the most common methods for synthesizing the indolizine core itself is the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with electron-deficient alkenes or alkynes, a method that can directly install a cyano group at various positions. chim.itnih.govresearchgate.net

Table 2: Synthetic Transformations of Indolizine-carbonitriles

| Starting Material | Reagents | Product Type | Significance |

|---|---|---|---|

| Indolizine-1-carbonitrile | LDA, then isobutyraldehyde | 2-(1-hydroxy-2-methylpropyl)indolizine-1-carbonitrile | Demonstrates functionalization at C2 position. worktribe.com |

| Indolizine-1-carbonitrile | LDA, then hexachloroethane | 3-chloroindolizine-1-carbonitrile | Introduction of a halogen for further cross-coupling reactions. worktribe.com |

| Pyridine (B92270), Bromoacetyl-pyrazole-carbonitrile | Base | 1-(Pyrazolyl-carbonyl)indolizine-3-carbonitrile | Synthesis of complex indolizines via N-ylides. researchgate.net |

Divergent Synthesis Strategies from this compound Precursors

Divergent synthesis is an efficient strategy to generate a library of structurally diverse compounds from a common intermediate. Precursors to this compound are well-suited for such approaches. By slightly modifying reaction partners or conditions, chemists can steer the reaction pathway towards different heterocyclic scaffolds. nih.gov

A notable example involves the reaction of pyridine-2-acetonitrile (a direct precursor to the this compound framework), an arylglyoxal, and trimethylsilyl (B98337) cyanide (TMSCN). rsc.org Depending on the reaction setup (one-pot vs. sequential), this strategy can divergently produce two distinct classes of indolizines: 2-aryl-3-aminoindolizines or 2-acyl-3-aminoindolizines. These products can then be manipulated further to access novel polycyclic N-fused heterocycles. rsc.org Another study showed that reacting a (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile with methyl nitroacetate (B1208598) can selectively lead to quinolizin-4-ones, isoxazoles, or 2-acylindolizines simply by changing the base and solvent conditions. nih.gov These strategies highlight the power of using simple, readily available precursors to rapidly build molecular complexity and diversity, with the this compound motif being a central accessible target.

Future Research Directions and Emerging Trends for Indolizine 2 Carbonitrile

The indolizine (B1195054) scaffold, a unique N-fused heterocyclic system, has garnered significant attention in medicinal chemistry and materials science. rsmraiganj.inpdbj.org Specifically, indolizine-2-carbonitrile has emerged as a crucial intermediate and a core structure in the development of novel functional molecules. rsmraiganj.ingoogle.com The future of research concerning this compound is poised to expand upon existing knowledge, focusing on greener synthesis, diverse functionalization, exploration of new biological applications, and the creation of advanced materials, all underpinned by the powerful synergy of computational and experimental methods.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Indolizine-2-carbonitrile, and how can purity be ensured?

- Methodological Answer : Multi-step synthesis typically involves cyclization of substituted pyridines or indole derivatives with nitrile precursors. Key steps include:

- Reagent Selection : Use high-purity nitrile sources (e.g., Kanto Reagents’ cyano compounds) to minimize side reactions .

- Purification : Employ column chromatography (silica gel) followed by recrystallization. Monitor purity via HPLC (>98% by area normalization) .

- Validation : Compare melting points and spectroscopic data (¹H/¹³C NMR) with literature to confirm structural integrity .

Q. How should this compound be characterized to confirm its structural identity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR Analysis : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray Crystallography : For unambiguous confirmation of molecular geometry, if single crystals are obtainable .

Q. What are the standard protocols for evaluating the stability of this compound under varying conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures .

- Photostability : Expose samples to UV light (e.g., 254 nm) and monitor degradation via HPLC at timed intervals .

- Hydrolytic Stability : Test solubility and reactivity in aqueous buffers (pH 1–13) over 24–72 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies for variability in assay conditions (e.g., cell lines, IC₅₀ protocols) .

- Dose-Response Validation : Reproduce conflicting results using standardized protocols (e.g., NIH/3T3 vs. HEK293 cells) and include positive/negative controls .

- Statistical Robustness : Apply ANOVA or Bayesian modeling to assess significance of observed differences .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer :

- Scaffold Modification : Synthesize derivatives with substitutions at positions 1, 3, and 7 of the indolizine core .

- High-Throughput Screening : Use 96-well plates to test analogs against target enzymes (e.g., kinases) with fluorescence-based assays .

- Computational Modeling : Pair experimental data with DFT calculations or molecular docking to predict binding affinities .

Q. How can researchers address discrepancies in spectroscopic data for novel this compound derivatives?

- Methodological Answer :

- Error Source Identification : Check for solvent impurities, paramagnetic effects in NMR, or ion suppression in MS .

- Collaborative Validation : Share samples with independent labs for cross-verification of spectral assignments .

- Advanced Techniques : Use dynamic NMR (VT-NMR) to resolve conformational equilibria causing signal splitting .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-dependent effects in this compound bioassays?

- Methodological Answer :

- Nonlinear Regression : Fit dose-response curves using GraphPad Prism or R to calculate EC₅₀/IC₅₀ values .

- Outlier Detection : Apply Grubbs’ test or Rosner’s test to exclude anomalous data points .

- Reproducibility Metrics : Report %CV for triplicate experiments and include confidence intervals .

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer :

- Detailed Descriptions : Specify reaction parameters (temperature, time, molar ratios) and equipment (e.g., microwave synthesizer settings) .

- Supporting Information : Provide raw NMR/MS data and chromatograms in supplementary files .

- Ethical Reporting : Disclose failed attempts to prevent publication bias .

Tables for Key Parameters

| Characterization Technique | Critical Parameters | Reference |

|---|---|---|

| ¹H NMR | Solvent (CDCl₃/DMSO-d₆), δ 7.2–8.5 ppm | |

| HPLC | C18 column, acetonitrile/water gradient | |

| X-ray Crystallography | R-factor < 0.05, resolution > 1.0 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.